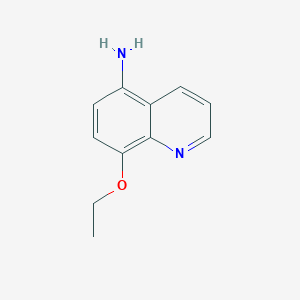

8-Ethoxyquinolin-5-amine

Descripción

8-Ethoxyquinolin-5-amine is a chemical compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Propiedades

IUPAC Name |

8-ethoxyquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAUMUIICJTMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)N)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 8-Ethoxyquinolin-5-amine can be achieved through several routes. One common method involves the reduction of 8-Ethoxy-5-nitroquinoline using stannous chloride dihydrate in ethanol . This reaction typically yields the desired amine compound in good quantities. Another approach involves the use of N-propargyl aniline derivatives, employing tin and indium chlorides as catalysts for the cyclization process . These methods provide efficient and scalable routes for the preparation of this compound.

Análisis De Reacciones Químicas

8-Ethoxyquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert nitro groups to amine groups, as seen in its synthesis.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include stannous chloride, indium chloride, and various oxidizing agents

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

8-Ethoxyquinolin-5-amine has been identified as a promising scaffold for the synthesis of novel pharmacological agents. Its derivatives exhibit potential anticancer , antimicrobial , and anti-inflammatory activities. Research indicates that compounds derived from quinoline structures often show significant effects on cancer cell proliferation and possess antimicrobial properties against various pathogens .

Mechanism of Action

The mechanism of action for this compound involves its ability to intercalate into DNA, disrupting cellular functions and leading to apoptosis in cancer cells. Additionally, it may inhibit specific enzymes that are crucial for cellular processes, thereby exerting its biological effects .

Biological Studies

Biological Probes

In biological research, this compound serves as a valuable probe for studying various molecular targets and pathways. Its unique structure allows researchers to investigate interactions with proteins and nucleic acids, contributing to a deeper understanding of cellular mechanisms .

Industrial Applications

Synthesis of Advanced Materials

This compound is also utilized in the synthesis of advanced materials. Its derivatives can serve as intermediates in the production of other quinoline-based compounds, which are important in various industrial applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against different cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through DNA intercalation mechanisms.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against several bacterial strains. The findings indicated that this compound exhibited notable antibacterial effects, suggesting its potential use in developing new antimicrobial agents.

Data Table: Comparison of Quinoline Derivatives

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| This compound | Ethoxy group at the eighth position | Anticancer, Antimicrobial |

| 4-Chloro-N-(8-ethoxyquinolin-5-yl)benzamide | Contains chloro substituent | Anticancer |

| 2-Ethoxyquinolin-5-amine | Ethoxy group at the second position | Antimicrobial |

Mecanismo De Acción

The mechanism of action of 8-Ethoxyquinolin-5-amine involves its interaction with specific molecular targets, such as proteins and enzymes. It can bind to these targets, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved . The compound’s ability to modulate protein function makes it a valuable tool in biochemical and pharmacological research.

Comparación Con Compuestos Similares

Conclusion

This compound is a versatile and valuable compound in scientific research. Its unique structure and reactivity make it suitable for various applications in chemistry, biology, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and development.

Actividad Biológica

8-Ethoxyquinolin-5-amine is a compound belonging to the quinoline family, characterized by its unique structural features, including an ethoxy group at the eighth position and an amino group at the fifth position of the quinoline ring. This compound has garnered attention due to its potential biological activities, particularly antimicrobial and antitumor properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O

- Molecular Weight : Approximately 188.23 g/mol

- Structure : The presence of the ethoxy and amino groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action may involve interaction with microbial enzymes or receptors, disrupting their function and leading to cell death. Initial studies suggest that derivatives of quinoline compounds often show considerable efficacy in inhibiting microbial proliferation.

Antitumor Activity

The compound has also shown promise in cancer research, particularly in inhibiting cancer cell proliferation. Studies indicate that it may interfere with specific signaling pathways involved in tumor growth and metastasis. The structural characteristics of this compound allow it to interact with biological targets associated with cancer progression .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may function as a metal ion chelator, similar to other quinoline derivatives. This interaction could modulate enzyme activity and influence cellular pathways related to disease processes .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Antitumor Research

In a separate investigation focused on cancer cell lines, this compound was found to inhibit cell proliferation by inducing apoptosis in human breast cancer cells. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis .

Comparative Analysis with Related Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Ethoxy group at the eighth position | Antimicrobial, antitumor |

| 2-Hydroxyquinolin-5-amine | Hydroxy group instead of ethoxy | Different solubility and reactivity |

| 2-Methoxyquinolin-5-amine | Methoxy group instead of ethoxy | May exhibit different biological activities |

The table above illustrates how structural variations among quinoline derivatives can lead to differing biological activities, emphasizing the importance of specific substitutions in developing effective therapeutic agents.

Q & A

What are the common synthetic routes for 8-Ethoxyquinolin-5-amine, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of this compound typically involves ethoxylation and amination steps. A quinoline precursor undergoes ethoxylation at the 8-position using reagents like ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydride). Subsequent amination at the 5-position can be achieved via nucleophilic substitution with ammonia or protected amines under controlled temperature (60–80°C). Optimization includes using catalysts (e.g., CuI for Buchwald-Hartwig amination) and inert atmospheres to minimize side reactions. Reaction monitoring via TLC or HPLC ensures intermediate purity .

How is the purity and structural integrity of this compound validated in laboratory settings?

Basic Research Question

Purity and structural validation require a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and absence of impurities.

- High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC/UPLC with UV detection quantifies purity (>95% threshold for biological assays).

- X-ray crystallography (if crystalline) provides definitive stereochemical confirmation. Cross-referencing with PubChem or DSSTox databases ensures alignment with published spectra .

How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced biological activity?

Advanced Research Question

SAR studies focus on modifying substituents to enhance target binding or solubility:

- Ethoxy group tuning : Replacing the ethoxy moiety with bulkier alkoxy groups (e.g., isopropoxy) to evaluate steric effects on receptor affinity.

- Amino group derivatization : Introducing acyl or sulfonyl groups to modulate electron density and hydrogen-bonding capacity.

- Computational docking : Using tools like AutoDock to predict interactions with biological targets (e.g., kinase enzymes). Validate hypotheses with in vitro assays (IC₅₀ determinations) .

What strategies resolve contradictions in reported biological activity data for this compound across studies?

Advanced Research Question

Discrepancies in activity data (e.g., IC₅₀ variability) require systematic approaches:

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Tools like RevMan or R’s

metaforpackage calculate weighted effect sizes . - Sensitivity analysis : Exclude outliers or low-quality studies (e.g., those lacking purity validation) to assess robustness.

- Dose-response re-evaluation : Standardize assay protocols (e.g., cell line selection, incubation time) to minimize inter-lab variability .

How should researchers design in vitro and in silico toxicological profiling for this compound?

Advanced Research Question

Toxicological assessment combines experimental and computational methods:

- In vitro assays :

- Ames test (bacterial reverse mutation) for genotoxicity.

- Hepatotoxicity screening using HepG2 cells and ALT/AST release metrics.

- In silico models :

What solvent systems are optimal for this compound in experimental applications?

Basic Research Question

Solubility varies with solvent polarity:

- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).

- Aqueous buffers : Use ≤5% DMSO for cell-based assays to avoid cytotoxicity.

- Ethanol/water mixtures : For spectroscopic studies requiring low UV interference. Pre-saturate solutions via the shake-flask method, and quantify solubility via HPLC .

How can researchers develop analytical methods for quantifying this compound in complex matrices (e.g., serum, tissue)?

Advanced Research Question

Method development involves:

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological matrices.

- Chromatography : Reverse-phase LC-MS/MS with a C8 column (2.6 µm, 100 Å) and gradient elution (water/acetonitrile + 0.1% formic acid).

- Validation : Assess linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (>85%). Cross-check with spiked samples to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.